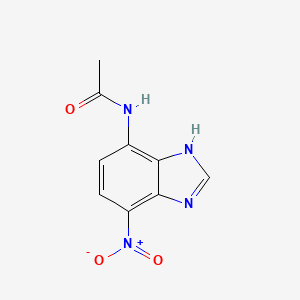
Acetamide, N-(4-nitro-1H-1,3-benzimidazol-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE: is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE typically involves the nitration of benzimidazole derivatives followed by acetylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The process can be summarized as follows:
Nitration: Benzimidazole is treated with a nitrating agent (e.g., nitric acid) in the presence of sulfuric acid to introduce the nitro group at the desired position.
Acetylation: The nitrated benzimidazole is then reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Nitroso Derivatives: Formed through the oxidation of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the nitro group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound with a wide range of biological activities.
2-Nitrobenzimidazole: Similar in structure but with the nitro group at a different position.
5-Nitrobenzimidazole: Another isomer with distinct biological properties.
The uniqueness of N-(4-NITRO-1H-1,3-BENZODIAZOL-7-YL)ACETAMIDE lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-(7-nitro-3H-benzimidazol-4-yl)acetamide |
InChI |
InChI=1S/C9H8N4O3/c1-5(14)12-6-2-3-7(13(15)16)9-8(6)10-4-11-9/h2-4H,1H3,(H,10,11)(H,12,14) |
InChI Key |
VMYXUQRRBXGKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















